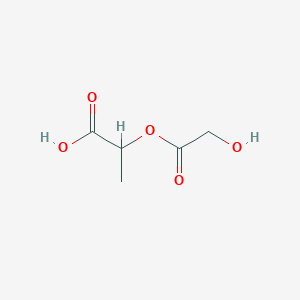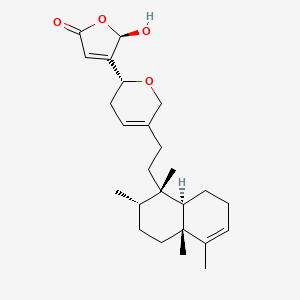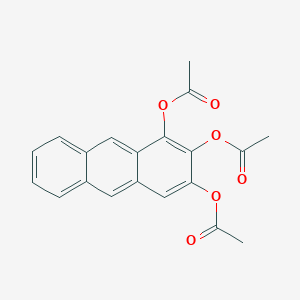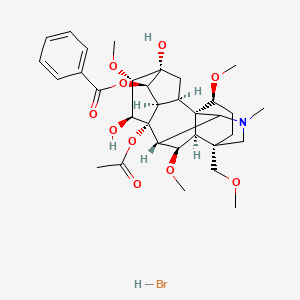
Sodium peracetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
A liquid that functions as a strong oxidizing agent. It has an acrid odor and is used as a disinfectant.
Applications De Recherche Scientifique
Paper Industry Applications
Sodium peracetate/singlet oxygen chemistry is used in the paper industry for brightening bleached kraft pulp, showing potential for technical performance, supply logistics, safety, and cost reduction. It also poses less risk of corrosion on machinery metals and press felts compared to traditional oxidants like chlorine dioxide and hydrogen peroxide, and can be used at higher levels to increase brightness without negative downstream impact. Additionally, it can be integrated with current biocide programs without negative impacts, potentially serving as a biocide itself to complement existing programs (Buschmann & Kaplan, 2021).
Water Disinfection Applications
Sodium peracetate has been studied for its potential in water disinfection. It was found to produce mainly carboxylic acids as disinfection by-products (DBPs), which are not recognized as mutagenic, unlike the mutagenic/carcinogenic halogenated DBPs produced by other disinfectants like sodium hypochlorite and chlorine dioxide. However, further experiments are suggested, especially with water containing higher organic carbon content, to better evaluate its disinfectant properties (Monarca et al., 2002).
Wastewater Treatment
A bench-scale study demonstrated the feasibility of using sodium peracetate as a substitute for sodium hypochlorite in wastewater treatment. The study tested different doses and contact times to evaluate disinfectant decay, bacterial removal, and regrowth, using fecal coliform and E. coli as indicators. The results indicated that sodium peracetate decay follows first-order kinetics, and its disinfection efficiency was correlated with active concentration and contact time, fitting well with kinetic models like Hom's model and the S-model (Rossi et al., 2007).
Disinfection in Healthcare Settings
Sodium peracetate was compared with sodium hypochlorite, chlorhexidine, and povidone-iodine for the rapid disinfection of Resilon and gutta-percha cones contaminated with Enterococcus faecalis and Bacillus subtilis. It showed the best results for both 1 minute and 5 minutes of disinfection, indicating its efficacy as a rapid disinfectant in healthcare settings (Subha et al., 2013).
Agricultural Applications
In the agricultural sector, sodium peracetate was evaluated for its effects on postharvest treatment of fresh vegetables like tomato, sweet pepper, and cucumber. The study compared sodium peracetate with sodium hypochlorite and found that sodium peracetate showed better disinfection performance and did not affect the taste characteristics of the fruit. This suggests its potential as an environmentally friendly and health-safe option for washing fruits and improving postharvest life (Alvaro et al., 2009).
Propriétés
Numéro CAS |
64057-57-4 |
|---|---|
Nom du produit |
Sodium peracetate |
Formule moléculaire |
C2H3NaO3 |
Poids moléculaire |
98.03 g/mol |
Nom IUPAC |
sodium;ethaneperoxoate |
InChI |
InChI=1S/C2H4O3.Na/c1-2(3)5-4;/h4H,1H3;/q;+1/p-1 |
Clé InChI |
SPDUKHLMYVCLOA-UHFFFAOYSA-M |
SMILES |
CC(=O)O[O-].[Na+] |
SMILES canonique |
CC(=O)O[O-].[Na+] |
Autres numéros CAS |
64057-57-4 |
Numéros CAS associés |
79-21-0 (Parent) |
Synonymes |
Acetyl Hydroperoxide Acid, Peracetic Acid, Peroxyacetic Acid, Peroxyethanoic Desoxone 1 Desoxone-1 Desoxone1 Dialax Peracetate, Sodium Peracetate, Zinc Peracetic Acid Peracetic Acid, Sodium Salt Peroxyacetic Acid Peroxyethanoic Acid Sodium Peracetate Zinc Peracetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



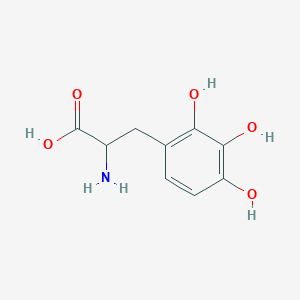
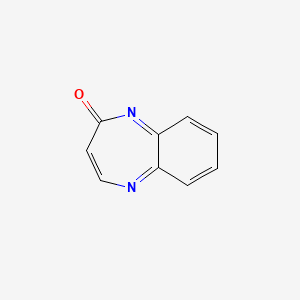
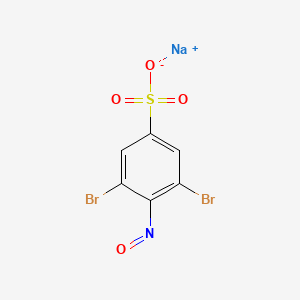
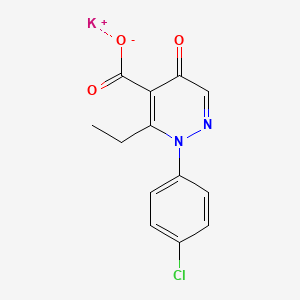
![8-[(1R,2R,4S,5S,6S)-3-oxatricyclo[3.2.1.02,4]octan-6-yl]-1,3-dipropyl-7H-purine-2,6-dione](/img/structure/B1260883.png)
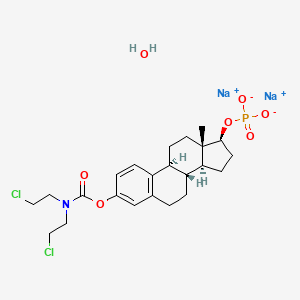
![methyl 8-[(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl]-8-oxooctanoate](/img/structure/B1260886.png)

![4-[[(1R,9R,10R)-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-yl]oxy]phenol](/img/structure/B1260890.png)
